molecular formula C10H20O2 B153622 Ethyl 6-methylheptanoate CAS No. 62337-58-0

Ethyl 6-methylheptanoate

Cat. No. B153622
CAS RN: 62337-58-0
M. Wt: 172.26 g/mol
InChI Key: DOXQODVJBLUBKS-UHFFFAOYSA-N
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Description

Ethyl 6-methylheptanoate is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as Methyl 6-methylheptanoate and Heptanoic acid, 6-methyl-, methyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylheptanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 6-methylheptanoate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 181.0±3.0 cm3 .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Ethyl 6-methylheptanoate and its derivatives have been explored in various chemical reactions, particularly in organic synthesis. For instance, Zhu et al. (2003) discovered that Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). This process is significant for synthesizing complex organic compounds. Similarly, McCullagh and Hirakis (2017) outlined the synthesis of Ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor, by employing a multi-step esterification process which could be useful in second-year organic chemistry courses (J. McCullagh & Sophia P. Hirakis, 2017).

2. Material Science and Catalysis

Ethyl 6-methylheptanoate derivatives have been mentioned in studies related to materials science and catalysis. Mishra, Daniele, and Hubert-Pfalzgraf (2007) discussed the applications of metal alkanoates, including metal 2-ethylhexanoates, as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in painting industries due to their properties as driers (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This underlines the potential of Ethyl 6-methylheptanoate derivatives in various industrial applications.

3. Energy and Biofuels

In the context of energy and biofuels, Zhang and Boehman (2010) studied the autoignition of biodiesel surrogates, including methyl heptanoate and ethyl hexanoate, in a motored CFR engine. They observed that both esters exhibited cool flame behavior, indicating their reactivity in the low-temperature region (Yu Zhang & A. Boehman, 2010). This study is crucial for understanding the combustion characteristics of biodiesel components and for developing efficient biofuels.

Safety And Hazards

Ethyl 6-methylheptanoate is a combustible liquid . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

ethyl 6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXQODVJBLUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457893
Record name Heptanoic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylheptanoate

CAS RN

62337-58-0
Record name Heptanoic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Baird - 2016 - search.proquest.com
The emergence of mass spectrometry as an analytical tool has advanced many fields of scientific study since its invention in the early 1900s, especially chemistry and biology. Coupled …
Number of citations: 0 search.proquest.com
J Shelly - 1975 - search.proquest.com
(This title card prepared by The University of PLEASE NOTE: The negative microfilm copy of this dissertation was prepared and i Page 1 Microfilmed by U niv. of Wis. Photography-C i …
Number of citations: 0 search.proquest.com

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